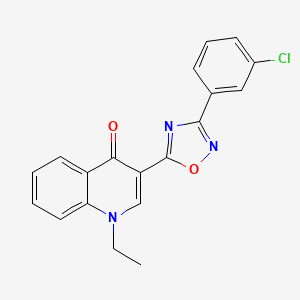

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

Beschreibung

The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a heterocyclic molecule featuring a quinolin-4(1H)-one core substituted at position 1 with an ethyl group and at position 3 with a 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety. This structure combines the electron-deficient quinolinone scaffold with the bioisosteric 1,2,4-oxadiazole ring, a motif known for enhancing metabolic stability and bioavailability in drug design .

Eigenschaften

IUPAC Name |

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O2/c1-2-23-11-15(17(24)14-8-3-4-9-16(14)23)19-21-18(22-25-19)12-6-5-7-13(20)10-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTDQQBURYDCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a heterocyclic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 450.9 g/mol. The structure consists of a quinoline moiety linked to a 1,2,4-oxadiazole ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClN₄O₄ |

| Molecular Weight | 450.9 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 6 |

Biological Activity

Research indicates that compounds containing oxadiazole and quinoline structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole exhibit significant antimicrobial activity against various bacterial strains. For instance:

- Case Study : A study evaluated the antimicrobial efficacy of similar oxadiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chlorophenyl group enhanced antibacterial potency.

Anticancer Activity

Compounds with quinoline and oxadiazole frameworks have been explored for their anticancer properties:

- Research Findings : A recent investigation demonstrated that the compound inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in human cancer cell lines through mitochondrial pathway activation.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented:

- Case Study : In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

The precise mechanism by which 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in signal transduction pathways related to cell growth and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-[3-(4-Ethoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-6-Methylquinolin-4(1H)-one

- Structure: Differs in the substitution pattern on the phenyl ring (4-ethoxy-3-methoxy vs. 3-chloro) and the presence of a 6-methyl group on the quinolinone .

- Properties :

- Molecular Weight: 377.4 g/mol (vs. ~380–390 g/mol estimated for the target compound).

- logP: 4.01 (indicative of moderate lipophilicity, comparable to the target compound’s predicted logP ~3.5–4.5).

- Hydrogen Bond Acceptors: 7 (similar to the target compound, which likely has 5–7 acceptors).

4-(3-(4-(3-Chlorophenyl)-2-(Trifluoromethyl)thiazol-5-yl)-1,2,4-Oxadiazol-5-yl)-1,3-Dihydro-2H-Benzo[d]Imidazol-2-one (Compound 52)

- Structure: Replaces the quinolinone with a benzimidazolone and incorporates a thiazole ring .

- Activity : Acts as a dual TRPA1/TRPV1 antagonist (IC₅₀ < 1 μM), highlighting the role of oxadiazole in modulating ion channel interactions.

- Key Difference: The trifluoromethyl group increases metabolic stability but may reduce aqueous solubility compared to the ethyl-quinolinone system .

Antimicrobial 1,2,4-Oxadiazole Derivatives

- Examples: 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole and analogs .

- Activity : These compounds exhibit MIC values of 2–8 μg/mL against Gram-positive pathogens (e.g., S. aureus). The 3-chlorophenyl group in the target compound may similarly enhance membrane penetration or target binding .

- Synthesis : Prepared via cyclization of amidoximes with carboxylic acids under EDC·HCl/HOBt activation, a method applicable to the target compound .

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural analogs .

Research Findings and Implications

- Synthetic Routes: The target compound can likely be synthesized via cyclocondensation of a quinolinone-derived amidoxime with a 3-chlorophenyl carboxylic acid derivative, analogous to methods in .

- Antimicrobial Potential: Structural similarity to oxadiazole-based antimicrobials () suggests activity against enteric pathogens, though the chloro substituent may shift specificity toward Gram-negative strains .

- Pharmacokinetic Profiling: The ethyl group on the quinolinone may reduce first-pass metabolism compared to methyl or hydrogen analogs, as seen in related compounds .

- Target Engagement : The oxadiazole’s electron-deficient nature could facilitate π-π stacking with aromatic residues in enzyme active sites, similar to TRP channel antagonists in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.